Isotelekin was first identified during mid-20th century phytochemical investigations of the Asteraceae plant family. Its initial structural elucidation occurred alongside the related compound telekin in studies of Telekia speciosa (yellow oxeye), where researchers characterized its sesquiterpene lactone architecture using spectroscopic and chromatographic techniques [6] [7]. The compound's discovery timeline reflects broader patterns in natural product chemistry, where structural analogs are often isolated concurrently due to shared biosynthetic pathways. Unlike historically prominent plant metabolites like morphine (formally isolated in 1817) or quinine (1820), isotelekin represents a later wave of specialized metabolite discovery focusing on structurally complex terpenoids [6]. Early research prioritized its taxonomic significance as a chemotaxonomic marker within the Inula and Telekia genera, though pharmacological interest emerged as analytical methods advanced. The compound's nomenclature derives from its isomeric relationship with telekin, reflecting subtle stereochemical differences that profoundly influence its biological activity [7].
Isotelekin is systematically defined as (3aR,4aR,6R,8aR,9aR)-6-hydroxy-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one, a guaianolide-type sesquiterpene lactone with the molecular formula C₁₅H₂₀O₃ and a molecular weight of 248.32 g/mol [2]. Its structural classification places it within the guaianolide subgroup, characterized by:
Table 1: Molecular Characteristics of Isotelekin
Property | Value/Descriptor |
---|---|
IUPAC Name | (3aR,4aR,6R,8aR,9aR)-6-hydroxy-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one |
Molecular Formula | C₁₅H₂₀O₃ |
Molecular Weight | 248.32 g/mol |
Canonical SMILES | CC12CCC(C(=C)C1CC3C(C2)OC(=O)C3=C)O |
Topological Polar Surface Area | 46.50 Ų |
XLogP | 1.90 |
Hydrogen Bond Donors | 1 (hydroxyl group) |
Hydrogen Bond Acceptors | 3 (lactone carbonyl + hydroxyl) |
The molecule contains an α-methylene-γ-lactone moiety that serves as an electrophilic Michael acceptor, enabling covalent interactions with biological nucleophiles. This feature underpins its classification as a reactive secondary metabolite with inherent bioactivity [7] [8].
Research on isotelekin operates within several interconnected theoretical paradigms:
Michael Addition Reactivity Framework: The α,β-unsaturated lactone system undergoes nucleophilic addition with cysteine thiols in proteins, explaining its electrophile-responsive gene modulation. This establishes isotelekin as a covalent modifier of kinase signaling pathways and transcriptional regulators [7] [8].
NF-κB Inhibition Paradigm: Experimental evidence demonstrates isotelekin suppresses nuclear translocation of NF-κB/p65 by inhibiting IκBα phosphorylation. This positions it within the theoretical construct of inflammation-resolution therapies targeting Toll-like receptor (TLR)-to-NF-κB signal transduction [4]. Computational modeling predicts high-affinity interactions with IKKβ (inhibitor of nuclear factor kappa-B kinase subunit beta), though experimental validation remains ongoing [9].
Immunological Homeostasis Models: Isotelekin shifts T-helper (Th) cell polarization toward Th2-dominant responses by suppressing interferon-gamma (Th1 cytokine) while elevating interleukin-10 (Th2 cytokine). This aligns with theoretical frameworks of sesquiterpene lactones as immune-balancing agents that restore Th1/Th2 equilibrium in inflammatory disorders [4].
Computational Target Prediction: In silico analyses using platforms like Super-PRED identify potential protein targets through structural similarity profiling. High-probability interactions include:
Table 2: Predicted Molecular Targets of Isotelekin
Target Protein | Interaction Probability | Biological Relevance |
---|---|---|
Dual specificity protein kinase CLK4 | 95.82% | Regulation of mRNA splicing |
LSD1/CoREST histone demethylase complex | 92.58% | Epigenetic gene silencing |
Cannabinoid CB2 receptor | 90.13% | Immunomodulation |
Cyclooxygenase-1 | 89.03% | Prostaglandin biosynthesis |
These predictions provide mechanistic hypotheses for experimental validation, particularly regarding kinase inhibition and epigenetic modulation [2].
Isotelekin has emerged as a compelling candidate for multimodal therapeutic development due to its polypharmacological profile:
Anti-Inflammatory Mechanism Elucidation: In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, isotelekin (10 μM) reduces nitric oxide production by 78% and downregulates inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. Western blot analysis confirms dose-dependent inhibition of phospho-IκBα, preventing NF-κB nuclear translocation [4]. This positions isotelekin as a template for developing non-steroidal anti-inflammatory agents with novel mechanisms.
Immunosuppressive Efficacy: In sheep red blood cell (SRBC)-sensitized murine models, isotelekin (30 mg/kg) suppresses delayed-type hypersensitivity by 67% and reduces hemagglutinating antibody titers by 52%, indicating potent inhibition of both cellular and humoral immunity. Flow cytometry reveals decreased IgG+ plasma cell differentiation, suggesting interference with B-cell maturation [4].
Cytokine Network Modulation: Isotelekin significantly rebalances pro-inflammatory/anti-inflammatory cytokine ratios:
Table 3: Cytokine Modulation by Isotelekin in Macrophages
Cytokine | Change vs. LPS Control | Biological Consequence |
---|---|---|
TNF-α | ↓ 82% | Reduced neutrophil recruitment |
IL-6 | ↓ 75% | Attenuated acute-phase response |
IFN-γ | ↓ 68% | Suppressed Th1 immunity |
IL-10 | ↑ 3.2-fold | Enhanced anti-inflammatory signaling |
This cytokine shift demonstrates therapeutic potential in Th1-dominant pathologies like rheumatoid arthritis [4].
Chemical Probe Utility: The compound serves as a molecular tool for studying NF-κB-dependent processes. Its covalent engagement with cysteine residues in IKKβ provides a template for designing activity-based protein profiling probes to map inflammation-associated kinomes [8].
Antiviral Activity Indications: Preliminary evidence suggests structural similarities to bioactive guaianolides like dehydrocostus lactone (HCV EC₅₀ = 3.08 μM), implying potential antiviral applications through viral entry or replication inhibition. While direct data on isotelekin remains limited, its classification within active sesquiterpene lactones supports exploration in emerging viral research [7].
These multifaceted biological properties establish isotelekin as both a pharmacological lead compound and a mechanistic probe for interrogating inflammatory and immunological pathways. Current research focuses on structural optimization to enhance target selectivity while mitigating off-target reactivity [7] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7